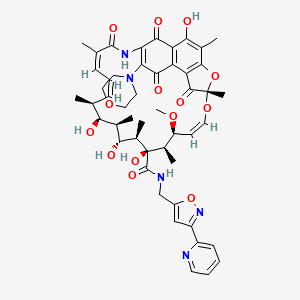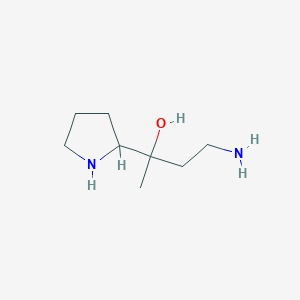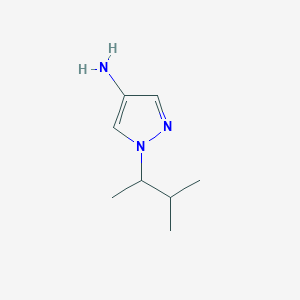![molecular formula C11H16N6O5 B13148755 Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 63739-03-7](/img/structure/B13148755.png)
Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-: is a chemical compound known for its multifaceted applications in various fields, including biomedicine and pharmaceuticals. This compound is characterized by its complex molecular structure, which includes glycine and morpholine groups linked to a triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of glycine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced morpholine compounds.
Wissenschaftliche Forschungsanwendungen
Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- has significant applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical formulations.
Wirkmechanismus
The mechanism of action of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Glycine, N,N-bis[2-(2,6-dioxo-4-morpholinyl)ethyl]-
- Diethylenetriaminepentaacetic acid anhydride
- Diethylenetriaminepentaacetic dianhydride
Uniqueness: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- is unique due to its specific triazine and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63739-03-7 |
|---|---|
Molekularformel |
C11H16N6O5 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
2-[[4-(carboxymethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H16N6O5/c18-7(19)5-12-9-14-10(13-6-8(20)21)16-11(15-9)17-1-3-22-4-2-17/h1-6H2,(H,18,19)(H,20,21)(H2,12,13,14,15,16) |
InChI-Schlüssel |
ORNNLKQXCUZNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


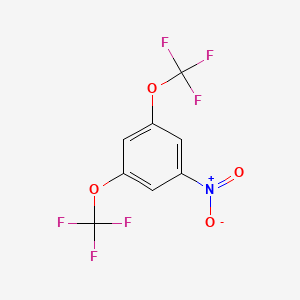
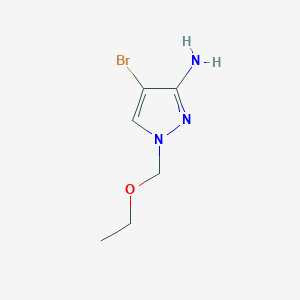
![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
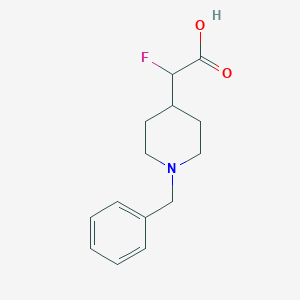

![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)

